molecular formula C6H13N3O3 B1524111 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid CAS No. 785730-69-0

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Cat. No.: B1524111
CAS No.: 785730-69-0
M. Wt: 175.19 g/mol
InChI Key: DLNTVPOQWOVDCF-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a specialized organic compound for research and development purposes. This molecule has a molecular formula of C6H13N3O3 and a molecular weight of 175.187 g/mol . Its structure features both a carbamoyl group and a secondary aminoethylamino moiety, which may lend itself to various biochemical and synthetic applications. The compound is typically characterized by its unique SMILES string: C(CNC(CC(=O)O)C(=O)N)N . Researchers may explore its potential as a building block in organic synthesis or as a precursor for more complex molecules. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNTVPOQWOVDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound can be synthesized by introducing an aminoethyl group onto a β-alanine backbone or by modifying a propanoic acid derivative with an aminoethyl amine. The key steps include:

  • Step 1: Activation of the carboxylic acid group or halogenation of the propanoic acid derivative to facilitate nucleophilic substitution.
  • Step 2: Nucleophilic attack by 2-aminoethylamine or a protected derivative to form the aminoethylamino linkage.
  • Step 3: Purification and isolation of the product, often involving chromatographic techniques to achieve high purity.

Specific Synthetic Approaches

One of the most detailed synthetic approaches is inspired by the preparation of 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives incorporating amino acids with polar and non-polar side chains, which share structural similarities with the target compound. This method involves:

This approach yields high purity and satisfactory yields for amino acid derivatives analogous to 3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid.

Reaction Conditions and Their Impact

The choice of reaction environment significantly affects yield and purity:

Amino Acid Type Reaction Medium Base Used Typical Yield (%) Purity of Crude Product (%)
Non-polar (e.g., Ala, Trp) Water with sodium carbonate Sodium carbonate 73–99 87–96.8
Polar (e.g., Ser, Thr, Asn, Gln) Water with sodium bicarbonate Sodium bicarbonate 56–87 22–92.6
Tyrosine derivatives 1,4-dioxane with triethylamine Triethylamine 29–31 21.6–49.7

Table 1: Summary of Reaction Conditions and Outcomes for Amino Acid Derivatives

The water-based reactions with sodium carbonate or bicarbonate are preferred for their green chemistry benefits, shorter reaction times, and higher yields and purities compared to organic solvents.

Purification Techniques

Research Findings and Optimization

  • The optimized synthetic methods adapted from the preparation of 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives showed that reaction time and solvent choice are critical for maximizing yield and purity.
  • Reaction times ranged from 7 to 24 hours under reflux conditions.
  • The polarity of the amino acid side chain influenced the choice of base and solvent, impacting the reaction efficiency.
  • Water-based reactions align with green chemistry principles, reducing environmental impact without compromising product quality.

Summary Table of Preparation Parameters

Parameter Optimal Condition for 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Synthesis
Reaction Medium Water (aqueous sodium carbonate or bicarbonate solution)
Base Sodium carbonate (non-polar substituents), Sodium bicarbonate (polar substituents)
Temperature Reflux (approx. 100°C)
Reaction Time 7–24 hours
Purification Method Semi-preparative RP-C18 liquid chromatography
Yield Range 56–99%
Purity after Purification >97%

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Biological Activity

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, also known as a derivative of amino acids with potential biological significance, has been studied for its various biological activities. This compound is of particular interest in pharmacology and biochemistry due to its structural features that suggest interactions with biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
  • Molecular Formula : C6H12N4O3
  • Molecular Weight : 188.19 g/mol

This compound features an amino group, which is crucial for its biological activity, particularly in interactions with receptors and enzymes.

The biological activity of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is primarily attributed to its ability to interact with various biochemical pathways. It may function as a modulator of protein synthesis and cellular signaling pathways, potentially influencing:

  • Enzyme Activity : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that derivatives similar to 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Potential

The compound has been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest . The activity against specific cancer types indicates a need for further exploration in clinical settings.

Case Studies and Research Findings

  • Case Study on Antimicrobial Effects :
    • A study conducted on various amino acid derivatives, including 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .
  • Antitumor Activity Assessment :
    • In a controlled laboratory setting, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorDose-dependent reduction in cell viability
Enzyme ModulationPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural similarities with 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid but differ in substituents, influencing their reactivity, solubility, and biological activity:

Compound Name Substituents at 3-Position Key Features Evidence ID
Ethyl 3-amino-3-iminopropanoate Amino, imino, ethyl ester Reactive ester group; hydrolytically unstable compared to carbamoyl groups.
3-Amino-3-(pyridin-4-yl)propanoic acid Pyridin-4-yl Aromatic ring enhances π-π interactions; potential enzyme inhibition.
3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl Fluorine improves metabolic stability and lipophilicity.
3-Amino-3-(3,4-dimethylphenyl)propanoic acid 3,4-Dimethylphenyl Steric bulk reduces membrane permeability but increases target specificity.
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid Naphthalen-1-yl (at 2-position) Hydrophobic naphthyl group enhances tissue penetration.

Physicochemical Properties

  • Polarity: The target compound’s carbamoyl and aminoethylamino groups increase hydrophilicity, favoring aqueous solubility but limiting membrane permeability.
  • Lipophilicity : Aryl-substituted analogs (e.g., 3,4-dimethylphenyl ) are more lipophilic, enhancing tissue absorption but reducing solubility.
  • Acid-Base Behavior: The aminoethylamino group in the target compound may act as a proton donor/acceptor, enabling pH-dependent interactions absent in ester or aryl analogs.

Q & A

Q. What are the recommended synthetic routes for 3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid?

A nucleophilic substitution approach is commonly employed. For example, reacting 3-chloropropanoic acid with 1,2-diaminoethane under basic aqueous conditions (e.g., NaOH) at 60–80°C for 6–12 hours. The reaction proceeds via displacement of the chloride by the primary amine, followed by carbamoylation at the β-position. Purification involves ion-exchange chromatography to isolate the zwitterionic product .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of:

  • HPLC with UV detection (λ = 210–220 nm) to assess purity.
  • NMR spectroscopy : The ¹H-NMR spectrum should show signals for the aminoethyl protons (δ 2.5–3.2 ppm) and the carbamoyl NH₂ group (δ 6.8–7.2 ppm).
  • Mass spectrometry (ESI-MS) to confirm the molecular ion peak (expected m/z = 191.2 for [M+H]⁺) .

Q. What role does this compound play in peptide mimetics or β-amino acid research?

As a β-amino acid derivative, it serves as a building block for non-ribosomal peptides or foldamers. Its carbamoyl group enhances hydrogen-bonding capacity, enabling stable secondary structures in synthetic peptides .

Q. Are there standardized protocols for quantifying this compound in biological matrices?

Derivatize with dansyl chloride or o-phthalaldehyde to enhance UV/fluorescence detection. Separation via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

Use chiral stationary phases (e.g., Chirobiotic T) in HPLC or employ enzymatic resolution with acylases. Evidence from β-amino acid research suggests immobilized Candida antarctica lipase B effectively differentiates enantiomers via selective ester hydrolysis .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition results)?

  • Control for stereochemistry : Ensure enantiopure samples are used.
  • Vary assay conditions : Test under differing pH (5.0–8.0), ionic strengths, and co-solvents to identify confounding factors.
  • Structural analogs : Compare activity with derivatives lacking the carbamoyl or aminoethyl group to isolate functional contributors .

Q. How does steric hindrance from the aminoethyl group influence its reactivity in solid-phase peptide synthesis (SPPS)?

The aminoethyl side chain may reduce coupling efficiency due to steric bulk. Mitigate this by:

  • Using coupling agents like HATU instead of DCC.
  • Extending reaction times (2–4 hours) and increasing amino acid equivalents (3–5×) .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding affinities. Parameterize the carbamoyl group using the AMBER force field, and validate with experimental IC₅₀ data .

Q. How do solvent polarity and pH affect its stability during long-term storage?

  • Stability : Store lyophilized at −20°C in inert atmospheres (N₂ or Ar).
  • pH sensitivity : Degrades above pH 8.0 via carbamoyl hydrolysis. Monitor by periodic NMR or LC-MS .

Data Interpretation & Optimization

Q. What analytical techniques resolve overlapping signals in its ¹³C-NMR spectrum?

Apply 2D NMR (HSQC, HMBC) to assign carbons:

  • The carbonyl carbon (C=O) appears at δ 170–175 ppm.
  • Quaternary carbons adjacent to NH₂ groups resonate at δ 45–55 ppm .

Q. How to optimize reaction yield when scaling up synthesis?

  • Use flow chemistry for precise temperature control (70°C ± 1°C).
  • Replace batch reactors with continuous stirred-tank reactors (CSTRs) to minimize side products .

Q. What structural analogs of this compound exhibit enhanced bioavailability?

Methylation of the aminoethyl group (to reduce polarity) or incorporation of a pro-drug ester moiety at the carboxylic acid improves membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Reactant of Route 2
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

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